2-(4-chloropyridin-2-yl)propan-2-amine
Description
2-(4-Chloropyridin-2-yl)propan-2-amine is a secondary amine featuring a pyridine ring substituted with a chlorine atom at the 4-position and a propan-2-amine group at the 2-position. Its molecular formula is C₈H₁₁ClN₂ (molecular weight: 170.64 g/mol). The chlorine substituent introduces electron-withdrawing effects, modulating the pyridine ring's electronic properties and influencing the compound's basicity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,10H2,1-2H3 |
InChI Key |
ULWJINSQBNCLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloropyridin-2-yl)propan-2-amine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine group. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chloropyridin-2-yl)propan-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used techniques include solvent extraction, crystallization, and distillation to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloropyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, with or without a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-chloropyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Halogen-Substituted Derivatives
- 2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8): Molecular Formula: C₉H₁₁Cl₂N Key Differences: The benzene ring substituted with two chlorine atoms (3,5-positions) increases lipophilicity compared to the pyridine-based target compound. The absence of a pyridine nitrogen reduces electron-deficient character, resulting in stronger hydrogen-bond donor capacity due to the amine group . Applications: Used in studies of amine basicity and crystallography due to its rigid structure .
2-Fluorophenylpropan-2-amine (2-FA) :
Pyridine vs. Benzene Ring Systems
- N-Methyl-1-(4-methylphenyl)propan-2-amine (CAS 1232432-61-9): Molecular Formula: C₁₀H₁₆N₂ Key Differences: A methyl group on the pyridine ring (4-position) increases electron density, enhancing the amine's basicity compared to the chlorine-substituted target compound. The methyl group also improves solubility in nonpolar solvents .
- Ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate: Key Differences: The oxazole-ester substituent introduces additional hydrogen-bond acceptor sites, altering reactivity in catalytic coupling reactions compared to the simpler propan-2-amine group in the target compound .
NMR and IR Spectroscopy
- The target compound’s ¹H NMR spectrum would show distinct aromatic proton signals for the pyridine ring (δ ~8.0–8.5 ppm) and a singlet for the geminal methyl groups on the propan-2-amine (δ ~1.3 ppm). In contrast, 2-(3,5-dichlorophenyl)propan-2-amine exhibits split aromatic signals due to the para-substituted chlorines (δ ~7.2–7.8 ppm) .
- IR spectra for pyridine derivatives like the target compound typically show C–N stretching vibrations near 1600 cm⁻¹, while benzene-based analogues (e.g., 2-FA) display stronger C–F stretches (~1250 cm⁻¹) .
Data Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
